Cas no 2826-50-8 (2-methylcyclopentane-1-carbonitrile)

2-Methylcyclopentane-1-carbonitrile is a versatile nitrile compound characterized by its cyclopentane backbone with a methyl substituent at the 2-position and a nitrile functional group at the 1-position. This structure imparts reactivity suitable for applications in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and specialty chemicals. The nitrile group offers functionalization potential through hydrolysis, reduction, or nucleophilic addition, while the methyl group enhances steric and electronic properties. Its stability under standard conditions and compatibility with common organic solvents make it a practical choice for laboratory and industrial processes. The compound is typically handled with standard nitrile safety precautions due to its potential toxicity.
2-methylcyclopentane-1-carbonitrile structure
2826-50-8 structure
Product Name:2-methylcyclopentane-1-carbonitrile
CAS No:2826-50-8
MF:C7H11N
MW:109.168941736221
CID:4643741
PubChem ID:14976610
Update Time:2025-10-11

2-methylcyclopentane-1-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-methylcyclopentane-1-carbonitrile
    • Cyclopentanecarbonitrile, 2-methyl-
    • 2-methylcyclopentanenitrile
    • 2-methylcyclopentane-1-carbonitrile, Mixture of diastereomers
    • Inchi: 1S/C7H11N/c1-6-3-2-4-7(6)5-8/h6-7H,2-4H2,1H3
    • InChI Key: ZJIHBZDKEFKVBZ-UHFFFAOYSA-N
    • SMILES: C1(C#N)CCCC1C

Computed Properties

  • Exact Mass: 109.089149355g/mol
  • Monoisotopic Mass: 109.089149355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 23.8Ų

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Additional information on 2-methylcyclopentane-1-carbonitrile

Chemical Profile of 2-methylcyclopentane-1-carbonitrile (CAS No. 2826-50-8)

2-methylcyclopentane-1-carbonitrile, identified by its Chemical Abstracts Service (CAS) number 2826-50-8, is a significant organic compound with a diverse range of applications in pharmaceutical research, agrochemical synthesis, and specialty chemical manufacturing. This molecule, characterized by a cyclopentane ring substituted with a methyl group at the 2-position and a nitrile functional group at the 1-position, exhibits unique structural and chemical properties that make it valuable in various synthetic pathways.

The molecular structure of 2-methylcyclopentane-1-carbonitrile consists of a five-membered aromatic-like ring system, which imparts stability and reactivity patterns typical of heterocyclic compounds. The presence of the nitrile group introduces polarity and reactivity that can be exploited in various chemical transformations. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules such as pharmaceuticals and fine chemicals.

In recent years, 2-methylcyclopentane-1-carbonitrile has garnered attention in the field of medicinal chemistry due to its potential as a precursor for bioactive molecules. Researchers have explored its utility in synthesizing novel heterocyclic scaffolds that exhibit pharmacological activity. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The nitrile group can be further functionalized into amides, carboxylic acids, or other pharmacophores, enabling the development of structurally diverse drug candidates.

The synthesis of 2-methylcyclopentane-1-carbonitrile typically involves multi-step organic reactions, often starting from cyclopentanone or cyclopentene derivatives. One common synthetic route involves the reaction of cyclopentanone with methylamine followed by cyanation to introduce the nitrile group. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, making 2-methylcyclopentane-1-carbonitrile more accessible for industrial applications.

Recent studies have also highlighted the role of 2-methylcyclopentane-1-carbonitrile in materials science. Its unique structural features make it a candidate for developing new polymers and coatings with enhanced thermal stability and mechanical strength. The nitrile group can participate in polymerization reactions or act as a cross-linking agent, contributing to the formation of high-performance materials suitable for demanding industrial environments.

The agrochemical industry has also explored the potential of 2-methylcyclopentane-1-carbonitrile as a building block for pesticides and herbicides. Its structural motifs are found in several commercially available agrochemicals that target specific enzymatic pathways in pests or weeds. By modifying the substituents on the cyclopentane ring or introducing additional functional groups, researchers can fine-tune the biological activity of these compounds to improve their efficacy and environmental safety.

In conclusion, 2-methylcyclopentane-1-carbonitrile (CAS No. 2826-50-8) is a multifaceted compound with broad applications across multiple industries. Its unique structural features and reactivity make it indispensable in pharmaceutical synthesis, materials science, and agrochemical development. As research continues to uncover new methodologies for its synthesis and functionalization, its importance is expected to grow further, driving innovation in these fields.

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